molecular formula C5H10N4S B1335152 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine CAS No. 842955-68-4

2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine

Cat. No.: B1335152
CAS No.: 842955-68-4
M. Wt: 158.23 g/mol
InChI Key: HZXHKHYOZYEEOQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the 5-position of the triazole ring and a sulfanyl-ethylamine side chain.

Preparation Methods

The synthesis of 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine typically involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl-ethylamine linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of N-substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine can be compared with other triazole derivatives to highlight its uniqueness. Similar compounds include:

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad spectrum of biological activities.

    5-Methyl-1H-[1,2,4]triazole-3-thiol: A precursor in the synthesis of this compound, with similar biological activities.

    1,2,3-Triazole: Another isomer of triazole with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl-ethylamine side chain, which imparts unique chemical and biological properties.

Biological Activity

2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine is a compound belonging to the triazole class, which is characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H10_{10}N4_4S. Its structure includes a methyl group at the 5-position of the triazole ring and a sulfanyl-ethylamine side chain. The compound's unique substitution pattern contributes to its biological properties.

PropertyValue
IUPAC Name2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine
Molecular Weight142.22 g/mol
CAS Number842955-68-4

The biological activity of this compound is primarily attributed to the interaction of the nitrogen atoms in the triazole ring with various biological targets. These interactions can inhibit enzyme activity and disrupt cellular processes in microorganisms.

Target Enzymes

Research indicates that compounds in the triazole class often target enzymes involved in fungal cell wall synthesis, such as lanosterol 14α-demethylase. This inhibition can lead to increased membrane permeability and ultimately cell death.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives against a range of pathogens:

  • Antibacterial Activity :
    • In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli .
    • A comparative study highlighted that this compound was effective at lower concentrations than some conventional antibiotics.
  • Antifungal Activity :
    • The compound has been tested against various fungi, including Candida albicans, showing promising results in inhibiting fungal growth .
    • The mechanism involves disrupting ergosterol synthesis, leading to compromised fungal cell membranes.

Study on Antimicrobial Efficacy

A study conducted by Nasr et al. (2011) synthesized several novel triazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Clinical Relevance

In clinical settings, derivatives of this compound are being explored for their potential use in treating resistant infections due to their unique mechanism of action compared to traditional antibiotics.

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-4-7-5(9-8-4)10-3-2-6/h2-3,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXHKHYOZYEEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390138
Record name 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842955-68-4
Record name 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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